
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities and pharmacological properties.
Scientific Research Applications
MPB has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, MPB has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. For instance, MPB has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells, leading to reduced tumor growth and metastasis.
In neuroprotection, MPB has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB achieves this by modulating the activity of various enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B.
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. MPB has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes MPB a potential candidate for the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of MPB involves its binding to specific target molecules, such as enzymes, receptors, and ion channels. MPB achieves this by forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the target molecule, leading to a change in its activity or conformation. For instance, MPB has been shown to bind to the active site of carbonic anhydrase IX, leading to the inhibition of its enzymatic activity.
Biochemical and Physiological Effects
MPB has been shown to have diverse biochemical and physiological effects, depending on the target molecule and the cellular context. For instance, MPB has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. In neuroprotection, MPB has been shown to reduce oxidative stress and inflammation, improve synaptic plasticity, and enhance cognitive function. In inflammation, MPB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
MPB has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. MPB is also commercially available from several chemical suppliers, making it easily accessible for researchers. However, MPB has some limitations, such as its relatively high cost, toxicity at high concentrations, and potential interference with other cellular processes due to its promiscuous binding to multiple targets.
Future Directions
For research on MPB include the identification of new target molecules and the development of more potent and selective derivatives.
Synthesis Methods
The synthesis of MPB involves the reaction between 4-phenoxybenzenesulfonyl chloride and 4-methyl-2-pyridinylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of MPB as a white crystalline solid. The yield of MPB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and concentration of reactants.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-11-12-19-18(13-14)20-24(21,22)17-9-7-16(8-10-17)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWAYPWBTUUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)


![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)